molecular formula C23H26N4O5S B2435610 ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 886905-96-0

ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2435610
CAS No.: 886905-96-0
M. Wt: 470.54
InChI Key: BCAIDBFPWBKJFC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Derivative Generation Research highlights the synthesis of complex molecules for potential therapeutic applications. For instance, compounds with piperazine and imidazole structures, similar to the query compound, have been synthesized and evaluated for their biological activities. These synthetic efforts aim to explore novel pharmacophores or improve the efficacy and selectivity of existing therapeutic agents (Al-Masoudi et al., 2007).

Antibacterial and Antimicrobial Properties Several studies have focused on synthesizing and evaluating derivatives for their antibacterial and antimicrobial activities. The structural modification of piperazine and benzothiazole derivatives, for example, has been shown to produce compounds with moderate to significant activity against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This indicates the potential use of such compounds in developing new antibacterial agents.

Antifungal Applications The incorporation of piperazine units into molecular frameworks has also been explored for developing antifungal agents. Studies have synthesized compounds with varied substituents to evaluate their efficacy against fungal strains, contributing to the search for new antifungal therapies (Patel & Agravat, 2007).

Antimycobacterial Activity Novel synthetic routes have led to the creation of compounds with potential antimycobacterial activities. These efforts are part of the broader goal to combat tuberculosis by identifying new chemical entities capable of inhibiting Mycobacterium tuberculosis with high efficacy and low cytotoxicity (Reddy et al., 2014).

Enzyme Inhibition and Drug Development The design and synthesis of molecules targeting specific enzymes, such as cytochrome P450 enzymes involved in drug metabolism, are crucial for developing safer and more effective medications. Research into the oxidative metabolism of novel antidepressants showcases the importance of understanding how structural modifications can influence the interaction with metabolic enzymes (Hvenegaard et al., 2012).

Properties

IUPAC Name

ethyl 4-[2-(2-benzylsulfonylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-2-32-23(29)26-14-12-25(13-15-26)21(28)16-27-20-11-7-6-10-19(20)24-22(27)33(30,31)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAIDBFPWBKJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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